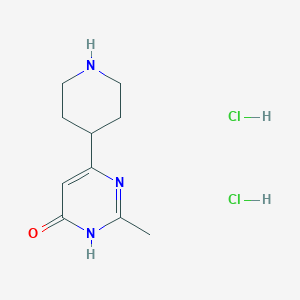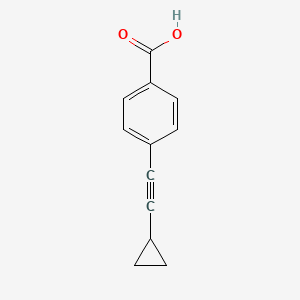
4-(Cyclopropylethynyl)benzoic acid
Vue d'ensemble
Description
4-(Cyclopropylethynyl)benzoic acid is a chemical compound with the molecular formula C12H10O2 and a molecular weight of 186.21 . It is a solid substance and is stored in dry conditions at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for 4-(Cyclopropylethynyl)benzoic acid is1S/C12H10O2/c13-12(14)11-7-5-10(6-8-11)4-3-9-1-2-9/h5-9H,1-2H2,(H,13,14) . This indicates the presence of a cyclopropyl group attached to an ethynyl group, which is further attached to a benzoic acid group. Physical And Chemical Properties Analysis
4-(Cyclopropylethynyl)benzoic acid is a solid substance . It is stored in dry conditions at temperatures between 2-8°C . .Applications De Recherche Scientifique
1. Complex Formation and Drug Delivery Systems
4-(Cyclopropylethynyl)benzoic acid, as a derivative of benzoic acid, can be studied in the context of its complex formation with other compounds like alpha cyclodextrin. This is significant in the drug industry due to the antifungal and antimicrobial properties of such derivatives. Alpha cyclodextrin, known for its effectiveness as a drug delivery system, can form complexes with benzoic acid derivatives in both aqueous and solid forms. Such studies can provide insights into using these complexes for drug delivery applications (Dikmen, 2021).
2. Electronic Properties and Solar Cell Applications
Benzoic acid derivatives, including 4-(Cyclopropylethynyl)benzoic acid, play a critical role in modifying the electronic properties of materials. For example, their incorporation into dye-sensitized solar cells can impact the energy levels and light-harvesting abilities of these cells. The electron-accepting characteristics of such derivatives are key to enhancing the efficiency and stability of solar cells, making them valuable in photovoltaic research (Yang et al., 2016).
3. Liquid Crystal and Molecular Interaction Studies
The use of benzoic acid derivatives, including 4-(Cyclopropylethynyl)benzoic acid, extends to the field of liquid crystals. Research in this area focuses on how these compounds, through intermolecular hydrogen bond formation, lead to the development of liquid crystalline complexes. These studies are important for understanding the thermal and rheological properties of materials and their applications in displays and other liquid crystal technologies (Alaasar & Tschierske, 2019).
4. Thermodynamic Studies in Pharmaceutical Research
In pharmaceutical research, benzoic acid derivatives are model compounds for drug substances. Understanding the thermodynamic phase behavior of these compounds, including 4-(Cyclopropylethynyl)benzoic acid, is crucial for process design in drug development. Studies involving vapor-liquid and liquid-liquid equilibria modeling can provide insights into the stability and solubility of these compounds, which is essential for developing effective pharmaceuticals (Reschke et al., 2016).
Safety And Hazards
Propriétés
IUPAC Name |
4-(2-cyclopropylethynyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2/c13-12(14)11-7-5-10(6-8-11)4-3-9-1-2-9/h5-9H,1-2H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVHNCHIMHYMBHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C#CC2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Cyclopropylethynyl)benzoic acid | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazine-6-carboxylate 1,1-dioxide](/img/structure/B1450889.png)
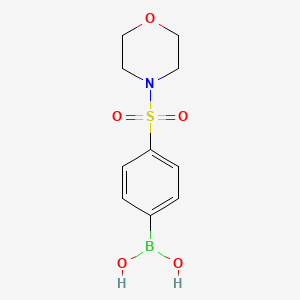
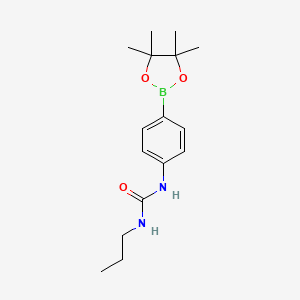
![2,6-Dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-sulfonyl chloride](/img/structure/B1450895.png)
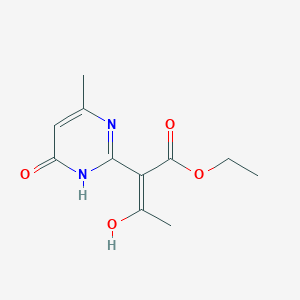

![7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-4(3H)-one](/img/structure/B1450899.png)
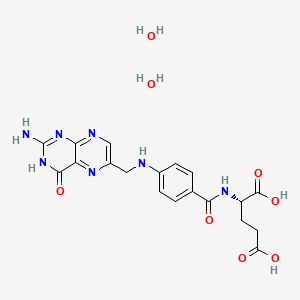
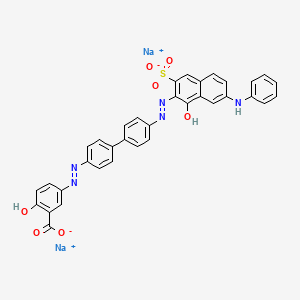


![3-amino-1-(2-hydroxyethyl)-4-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B1450909.png)
